molecular formula C11H13N3O2 B11634187 Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate CAS No. 106345-05-5

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate

Cat. No.: B11634187
CAS No.: 106345-05-5
M. Wt: 219.24 g/mol
InChI Key: BEPRCPNQULUTEM-MDZDMXLPSA-N
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Description

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is an organic compound that contains both ester and nitrile functional groups. This compound is known for its versatility in organic synthesis, serving as a building block for various functional and pharmacologically active substances. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with appropriate amines under specific conditions. For example, the direct treatment of different amines with ethyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phase transfer catalysts to enhance reaction efficiency. The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system is one such method . Additionally, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures can produce cyanoacetanilide derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile or ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the Knoevenagel condensation reaction of ethyl cyanoacetate with aldehydes is often catalyzed by piperidine and chlorobenzene under microwave conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of ethyl cyanoacetate with aldehydes can produce β-amino acids or other heterocyclic compounds .

Mechanism of Action

The mechanism of action of ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate involves its ability to participate in various chemical reactions due to its reactive functional groups. The nitrile and ester groups can undergo nucleophilic attack, leading to the formation of different products. Additionally, the compound can act as a cyanide donor in certain reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is unique due to its specific structure, which allows it to participate in a broader range of reactions compared to simpler compounds like ethyl cyanoacetate. Its ability to form stable intermediates and participate in multiple reaction pathways makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

106345-05-5

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]acetate

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)9(8-13)10-4-3-6-14(10)7-5-12/h2-4,6-7H2,1H3/b10-9+

InChI Key

BEPRCPNQULUTEM-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCN1CC#N)/C#N

Canonical SMILES

CCOC(=O)C(=C1CCCN1CC#N)C#N

Origin of Product

United States

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